molecular formula C14H8ClNOS B14493951 2-(4-Chlorophenyl)-3-sulfanylidene-2,3-dihydro-1H-isoindol-1-one CAS No. 63539-62-8

2-(4-Chlorophenyl)-3-sulfanylidene-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B14493951
CAS No.: 63539-62-8
M. Wt: 273.74 g/mol
InChI Key: GQYDIFUDGIMPGB-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3-sulfanylidene-2,3-dihydro-1H-isoindol-1-one is a heterocyclic compound that features a unique structure combining a chlorophenyl group and a sulfanylidene group within an isoindoline framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-3-sulfanylidene-2,3-dihydro-1H-isoindol-1-one typically involves the reaction of 4-chloroaniline with a suitable thiocarbonyl compound under controlled conditions. One common method includes the use of microwave-assisted synthesis, which can enhance reaction rates and yields . The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be explored to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-3-sulfanylidene-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenation reagents like bromine or iodine can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various halogenated derivatives.

Scientific Research Applications

2-(4-Chlorophenyl)-3-sulfanylidene-2,3-dihydro-1H-isoindol-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-3-sulfanylidene-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenyl)-3-sulfanylidene-2,3-dihydro-1H-isoindol-1-one stands out due to its unique combination of a chlorophenyl group and a sulfanylidene group within an isoindoline framework. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

63539-62-8

Molecular Formula

C14H8ClNOS

Molecular Weight

273.74 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-sulfanylideneisoindol-1-one

InChI

InChI=1S/C14H8ClNOS/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(16)18/h1-8H

InChI Key

GQYDIFUDGIMPGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=S)C3=CC=C(C=C3)Cl

Origin of Product

United States

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